2-(4-Ethylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
2-(4-ethylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxylic acid group, and an ethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where an ethylmagnesium bromide reacts with a suitable precursor to introduce the ethyl group . Another approach involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-ethylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(4-ethylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- 2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- 2-(4-bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
2-(4-ethylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with other molecules .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-3-9-4-6-10(7-5-9)13-11(14(17)18)8-12(16)15(13)2/h4-7,11,13H,3,8H2,1-2H3,(H,17,18) |
InChI Key |
BXELZOKBJRIZON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(CC(=O)N2C)C(=O)O |
Origin of Product |
United States |
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